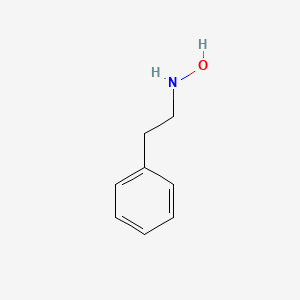

Benzeneethanamine, N-hydroxy-

Vue d'ensemble

Description

. It is a derivative of hydroxylamine and is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the ethanamine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-hydroxy-, can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields N,N-dibenzylhydroxylamine as the primary product .

Industrial Production Methods

Industrial production of Benzeneethanamine, N-hydroxy-, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Benzeneethanamine, N-hydroxy-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of Benzeneethanamine, N-hydroxy-, can yield primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Benzeneethanamine, N-hydroxy-, has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of Benzeneethanamine, N-hydroxy-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethylamine: A structurally similar compound with a primary amine group.

N,N-Dibenzylhydroxylamine: Another derivative of hydroxylamine with similar properties.

Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom

Uniqueness

Benzeneethanamine, N-hydroxy-, is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical and biological properties

Activité Biologique

Benzeneethanamine, N-hydroxy- (CAS Number: 3217-93-4) is an organic compound characterized by the presence of a hydroxyl group attached to the nitrogen atom of an ethanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural features and potential biological activities.

Benzeneethanamine, N-hydroxy- exhibits distinct chemical properties attributed to its amine and hydroxyl functional groups. The hydroxyl group enhances its reactivity and binding affinity with various biological targets, including enzymes and receptors. The compound's mechanism of action involves modulation of biochemical pathways that can influence physiological processes.

Key Chemical Reactions

Benzeneethanamine, N-hydroxy- can undergo several chemical reactions:

- Oxidation : It can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction processes yield primary amines.

- Substitution : The hydroxyl group can be substituted under specific conditions, leading to various derivatives.

These reactions are fundamental for understanding the compound's interactions within biological systems and its potential therapeutic applications.

Biological Activity

Research indicates that Benzeneethanamine, N-hydroxy- interacts with various biomolecules, suggesting potential biological activities:

Case Study Overview

A significant case study analyzed the effects of benzene derivatives on human health, particularly focusing on exposure risks associated with benzene compounds. This study underscored the importance of understanding the metabolic pathways and toxicokinetics of such compounds . Although Benzeneethanamine, N-hydroxy- specifically was not the focus, insights from benzene-related research provide context for potential risks associated with similar compounds.

Research Findings

- Metabolism : The metabolism of benzene derivatives typically involves cytochrome P450 enzymes leading to various metabolites that can exert toxic effects. For Benzeneethanamine, N-hydroxy-, it is hypothesized that similar metabolic pathways may exist.

- Pharmacological Studies : Investigations into related compounds have shown that they can modulate neurotransmitter systems significantly. This suggests that Benzeneethanamine, N-hydroxy- might also influence neurotransmitter dynamics, potentially offering therapeutic avenues in treating neurological disorders.

Data Table: Comparative Biological Activity

| Compound Name | Receptor Affinity | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Benzeneethanamine, N-hydroxy- | Unknown | Potential agonist | Limited data available |

| 25I-NBOMe | High | Hallucinogenic | Severe (agitation, seizures) |

| 25C-NBOMe | Moderate | Hallucinogenic | Severe (psychosis) |

Propriétés

IUPAC Name |

N-(2-phenylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXMJJSIJDMYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185954 | |

| Record name | 1-Hydroxylamino-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-93-4 | |

| Record name | 1-Hydroxylamino-2-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxylamino-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.